molecular formula C15H8F2N2O3 B12951334 3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid

3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B12951334
M. Wt: 302.23 g/mol
InChI Key: SZKGHRCTKXZUNK-UHFFFAOYSA-N
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Description

3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic aromatic compound It contains a 1,2,4-oxadiazole ring substituted with a 2,4-difluorophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-difluorobenzohydrazide with benzoic acid derivatives under dehydrating conditions. The reaction is often carried out in the presence of phosphoryl chloride (POCl3) as a cyclizing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.

    Nucleophilic Substitution: Strong nucleophiles like hydroxide ions can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be applied.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the aromatic rings can yield halogenated or nitrated derivatives.

Scientific Research Applications

3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of both the 1,2,4-oxadiazole ring and the 2,4-difluorophenyl group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and materials science applications.

Properties

Molecular Formula

C15H8F2N2O3

Molecular Weight

302.23 g/mol

IUPAC Name

3-[5-(2,4-difluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

InChI

InChI=1S/C15H8F2N2O3/c16-10-4-5-11(12(17)7-10)14-18-13(19-22-14)8-2-1-3-9(6-8)15(20)21/h1-7H,(H,20,21)

InChI Key

SZKGHRCTKXZUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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